molecular formula C6H7F3N2 B12119837 2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine

2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine

Cat. No.: B12119837
M. Wt: 164.13 g/mol
InChI Key: CKAFTWICCFIDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroacetaldehyde with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanol
  • 2,2,2-Trifluoro-1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine stands out due to its amine functional group, which imparts unique reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets .

Properties

Molecular Formula

C6H7F3N2

Molecular Weight

164.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,11H,10H2

InChI Key

CKAFTWICCFIDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.